5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide 5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448079-22-8
VCID: VC6016266
InChI: InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20)
SMILES: CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39

5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide

CAS No.: 1448079-22-8

Cat. No.: VC6016266

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.39

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide - 1448079-22-8

Specification

CAS No. 1448079-22-8
Molecular Formula C16H18N2O3S
Molecular Weight 318.39
IUPAC Name 5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20)
Standard InChI Key HABKZPUGTSGGAU-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₆H₁₈N₂O₃S; molecular weight: 318.39 g/mol) integrates three key moieties (Fig. 1):

  • Isoxazole core: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with a cyclopropyl group at position 5.

  • Hydroxyethylamide side chain: A 2-hydroxyethyl group linked to the isoxazole’s carboxamide function.

  • 4-(Methylthio)phenyl group: A sulfur-containing aromatic ring attached to the hydroxyethyl moiety.

This configuration enhances metabolic stability and target binding affinity compared to simpler isoxazole derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
IUPAC Name5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O
InChI KeyHABKZPUGTSGGAU-UHFFFAOYSA-N

The methylthio group (S-CH₃) contributes to lipophilicity (logP ≈ 2.8), favoring membrane permeability, while the hydroxyethylamide moiety enhances solubility in polar solvents.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.02–1.15 ppm (cyclopropyl CH₂), δ 2.50 ppm (S-CH₃), and δ 7.25–7.45 ppm (aromatic protons) confirm the structure.

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves three stages (Fig. 2):

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Isoxazole formationNH₂OH·HCl, HCl, 80°C, 6 hr70–75
Amide couplingEDC, DMF, rt, 12 hr60–70
PurificationSilica gel (hexane/EtOAc)45–65

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times (from 12 hr to 2 hr for amide coupling) and solvent-free cycloadditions, improving atom economy by 15–20% .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits serine/threonine kinases (IC₅₀: 0.8–2.3 μM) by binding to the ATP pocket via hydrogen bonds between the carboxamide group and kinase hinge residues. Molecular dynamics simulations show a 12% higher binding energy compared to staurosporine analogs .

Table 3: Kinase Inhibition Profiles

KinaseIC₅₀ (μM)Selectivity Index (vs. PKA)
CDK20.88.5
GSK-3β1.26.2
p38 MAPK2.33.1

Anti-Inflammatory Effects

In RAW264.7 macrophages, the compound reduces LPS-induced TNF-α production by 78% at 10 μM through NF-κB pathway suppression. The methylthio group enhances cell uptake, achieving intracellular concentrations 3.2-fold higher than des-methylthio analogs.

Stability and Pharmacokinetics

In Vitro Stability

  • Plasma stability: 92% remaining after 1 hr (human plasma, pH 7.4).

  • Microsomal metabolism: Major metabolite is the sulfoxide derivative (t₁/₂: 45 min), formed via CYP3A4-mediated oxidation.

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

Analog ModificationKinase IC₅₀ (μM)Solubility (mg/mL)
4-Methylthio phenyl0.8–2.30.12
4-Methoxy phenyl1.5–3.40.25
4-Chloro phenyl2.1–4.70.08

The methylthio group optimizes both potency and lipophilicity, outperforming electron-withdrawing substituents .

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